1-Amino-2-ethylcyclopropanecarboxylic acid
Overview
Description
1-amino-2-ethylcyclopropanecarboxylic acid is an amino monocarboxylic acid. It derives from a cyclopropanecarboxylic acid.
Scientific Research Applications
Role in Ethylene Biosynthesis and Plant Development
1-Aminocyclopropane-1-carboxylic acid (ACC), closely related to 1-Amino-2-ethylcyclopropanecarboxylic acid, is a non-protein amino acid and a direct precursor of ethylene, a plant hormone. Ethylene regulates a wide range of vegetative and developmental processes in plants. ACC's role in ethylene biosynthesis is central, with its formation varying in response to developmental, hormonal, and environmental cues. It can be conjugated, metabolized, and transported throughout the plant, leading to ethylene responses remotely. New insights into ACC include its regulation of synthesis, conjugation, deamination, evidence of its role as an ethylene-independent signal, and its transport mechanisms (Vanderstraeten & Van Der Straeten, 2017).
Ethylene-Independent Growth Regulation
ACC has been traditionally recognized as an ethylene precursor, synthesized from S-adenosyl-L-methionine and then oxidized to ethylene. However, recent studies suggest ACC also plays a signaling role independent of ethylene biosynthesis. This includes influencing post-translational modifications of ACC synthase proteins and its involvement in various plant developmental processes, cell wall signaling, and response to pathogens (Polko & Kieber, 2019).
Involvement in ACC Transport and Ethylene Responses
The transport of ACC, necessary for ethylene responses, involves specific transporters like the LYSINE HISTIDINE TRANSPORTER1 (LHT1) in Arabidopsis thaliana. This transporter aids in the uptake of ACC, influencing the plant's responses to externally applied ACC and environmental stresses. The role of such transporters highlights the complexity of ACC's transport mechanisms and their impact on plant development and adaptation to stress (Shin et al., 2015).
ACC and Fruit Ripening
The transition from system-1 to system-2 ethylene synthesis in tomato involves the regulation of ACC synthase gene expression. This transition is crucial for fruit ripening, with different ACS genes being regulated uniquely during this process. Understanding the regulation of these genes provides insights into the molecular mechanisms governing fruit ripening, a key agricultural and economic concern (Barry, Llop-Tous, & Grierson, 2000).
Properties
IUPAC Name |
1-amino-2-ethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHIWMRQDUCBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001273 | |
Record name | 1-Amino-2-ethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80483-77-8 | |
Record name | 1-Amino-2-ethylcyclopropane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080483778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-ethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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